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molecular formula C17H17NO3S B058224 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 24310-36-9

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B058224
M. Wt: 315.4 g/mol
InChI Key: OTPIOAHUBNERHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07749992B2

Procedure details

To preheated polyphosphoric acid (PPA, 220 g) at 70-80° C. was added 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (50.0 g, 0.16 mol). The mixture was stirred for 3.0 h at the same temperature and then poured into ice water. After the pH was adjusted to about 8-9 by adding aq NaOH, the mixture was extracted with ethyl acetate. The organic layer was separated, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography (eluent, 3:1 n-hexanes:ethyl acetate) to give 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (22 g).
[Compound]
Name
polyphosphoric acid
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[C:12]3[CH:18]=[CH:19][CH:20]=[CH:21][C:11]2=3)(=O)=O)=CC=1.[OH-].[Na+]>>[NH:10]1[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[C:12]2[CH:18]=[CH:19][CH:20]=[CH:21][C:11]1=2 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
220 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C2=C(C(CCC1)=O)C=CC=C2)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.0 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent, 3:1 n-hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C2=C(C(CCC1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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